molecular formula C15H15NO3 B6422268 (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 853349-19-6

(2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B6422268
CAS No.: 853349-19-6
M. Wt: 257.28 g/mol
InChI Key: JNBHFGXTZZMXPN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide is a synthetic enamide compound featuring a conjugated (E)-prop-2-enamide backbone that bridges a 4-ethoxyphenyl group and a furan-2-yl ring. This structure confers rigidity and potential for π-π stacking interactions with biological targets, making it a candidate for investigative oncology and medicinal chemistry research. The compound's core scaffold is closely related to advanced intermediates used in developing novel anti-cancer agents . Recent studies on structurally similar naphthalen-1-yloxyacetamide-tethered acrylamide conjugates have demonstrated potent anti-proliferative activity against hormone-responsive breast cancer cell lines (e.g., MCF-7) . These related conjugates, which also contain key acrylamide and aromatic motifs, have been shown to inhibit aromatase, an enzyme critical in estrogen synthesis, and to promote apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-9 while downregulating the anti-apoptotic protein Bcl-2 . Furthermore, pseudo-peptide enamides sharing the enamide functional group have displayed selective cytotoxicity against hepatocarcinoma cells with negligible impact on normal cells, underscoring the therapeutic potential of this chemical class . The presence of the furan heterocycle, a common feature in bioactive molecules, further enhances the compound's research value as a versatile synthetic building block . This product is intended for research purposes only, specifically for in-vitro studies conducted in controlled laboratory settings. It is not classified as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is strictly prohibited by law.

Properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-18-14-7-5-12(6-8-14)16-15(17)10-9-13-4-3-11-19-13/h3-11H,2H2,1H3,(H,16,17)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBHFGXTZZMXPN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221311
Record name (2E)-N-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853349-19-6
Record name (2E)-N-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853349-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-N-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide, also known by its CAS number 430443-81-5, is a member of the enamide family that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16N2O3S
  • Molecular Weight : 316.37 g/mol
  • Chemical Structure : The compound features a furan ring and an ethoxy-substituted phenyl group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with furan and phenyl moieties exhibit notable antimicrobial activities. A study evaluating similar derivatives found that the presence of furan significantly enhances the antimicrobial efficacy against various bacterial strains . The specific activity of (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide against pathogens remains to be fully elucidated but suggests a promising avenue for further investigation.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. A related study on (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives showed that certain furan-containing compounds exhibited potent tyrosinase inhibitory activity with IC50 values as low as 0.0433 µM . It is plausible that (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide may share similar inhibitory properties due to structural similarities.

The biological activity of (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways related to inflammation and pigmentation.

Case Studies and Research Findings

StudyFindings
Study on Furan Derivatives Identified potent tyrosinase inhibitors among furan derivatives, suggesting similar potential for (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide.
Antimicrobial Activity AssessmentCompounds with similar structures showed significant antimicrobial properties, indicating a possible avenue for further exploration of this compound's efficacy.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The ethoxy group in the target compound is less electron-withdrawing than the trifluorophenyl group in compound 27, which has a high σ value (1.64) due to fluorine’s inductive effects .
  • Bioisosteric Replacements : Replacing the furan with a thiazole (compound 31) introduces heterocyclic diversity, enhancing interactions with enzymes like KPNB1 .

Anticancer and Enzyme Inhibition

  • Compound 31 : Exhibits potent KPNB1 inhibition (IC₅₀ < 1 µM) and anticancer activity in cell-based assays, attributed to the thiazole ring’s ability to mimic purine scaffolds in ATP-binding pockets .

Anti-inflammatory Activity

  • Compound 4 (from Lycium yunnanense): Demonstrates anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 µM), outperforming the reference drug quercetin. The hydroxy-methoxyphenyl group enhances hydrogen bonding with inflammatory mediators like COX-2 .
  • Target Compound: No direct anti-inflammatory data are reported, but the ethoxy group’s lipophilicity may improve membrane permeability compared to polar hydroxyl groups in compound 3.

Key Observations :

  • Synthetic Challenges : The benzothiadiazole derivatives require multi-step reactions with moderate yields (62–69%), whereas furan-containing analogs (e.g., compound 31) are synthesized via streamlined amidation and Suzuki coupling .
  • Purity: High-purity analogs like the N-(4-methylphenyl) derivative (≥97%) are critical for pharmaceutical applications, as noted by MolCore’s ISO-certified production .

Q & A

Q. What are the critical parameters for optimizing the synthesis of (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide?

The synthesis involves multi-step reactions, typically starting with the condensation of 4-ethoxyaniline with furan-2-carbaldehyde, followed by acryloylation. Key parameters include:

  • Temperature control : Excess heat may degrade the furan ring or lead to E/Z isomerization of the enamide group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while protic solvents may hydrolyze intermediates .
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve nucleophilic attack during amide bond formation .
  • Purification : Column chromatography or recrystallization is essential to achieve >95% purity, confirmed via HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can resolve the E-configuration (J = 12–16 Hz for trans coupling) and confirm substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, furan protons at δ 6.3–7.4 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 298.12) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR data often arise from:

  • Isomeric impurities : Use NOESY or 2D-COSY to distinguish E/Z isomers .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
  • Dynamic processes : Variable-temperature NMR can detect conformational changes in the enamide group .

Advanced Research Questions

Q. What strategies are recommended for designing comparative bioactivity studies with structural analogs?

Focus on substituent effects:

Analog Key Modification Bioactivity Target
4-Fluorophenyl derivativeElectron-withdrawing F substituentAntimicrobial activity
4-Methoxyphenyl derivativeElectron-donating OMe groupAnti-inflammatory activity
Thiadiazole-containing analogsHeterocyclic incorporationAnticancer potential

Q. Methodology :

  • Use standardized assays (e.g., MIC for antimicrobial tests, COX-2 inhibition for anti-inflammatory studies).
  • Validate results with dose-response curves and molecular docking to correlate substituent effects with target binding .

Q. How can computational modeling enhance understanding of this compound’s electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and reactivity .
  • Molecular dynamics : Simulate interactions with biological targets (e.g., EGFR kinase) to identify key binding residues .
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., logP = 3.2 ± 0.2, suggesting moderate lipophilicity) .

Q. What experimental approaches are effective in troubleshooting low synthetic yields?

  • Mechanistic studies : Monitor intermediates via TLC or in-situ IR to identify rate-limiting steps .
  • Catalyst screening : Test Pd/C or enzymes (e.g., lipases) for selective acryloylation .
  • Side-reaction mitigation : Add antioxidants (e.g., BHT) to prevent furan ring oxidation .

Q. How can researchers investigate the compound’s stability under varying conditions?

  • Forced degradation studies : Expose to heat (60°C), light (UV 254 nm), and pH extremes (1–13) to identify degradation products via LC-MS .
  • Kinetic analysis : Calculate shelf-life using Arrhenius plots for thermal degradation .

Methodological Challenges and Solutions

Q. What are the best practices for studying reaction mechanisms involving this enamide?

  • Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .
  • Trapping intermediates : Add TEMPO to detect radical intermediates in oxidation reactions .
  • Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Systematic substitution : Vary the ethoxyphenyl group (e.g., Cl, NO₂, OMe) and furan position (3- vs. 2-substituted) .
  • 3D-QSAR : Build CoMFA models using bioactivity data to predict optimal substituent patterns .

Q. What protocols ensure reproducibility in pharmacological testing?

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Preclinical validation : Repeat in vivo studies in two independent labs to confirm efficacy and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.